2,1-Benzothiazol-5-amine
Overview
Description
2,1-Benzothiazol-5-amine is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both a benzene ring and a thiazole ring. This compound is known for its diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry.
Mechanism of Action
Target of Action
The primary target of 2,1-Benzothiazol-5-amine is the DprE1 protein, which is involved in the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential candidate for anti-tubercular activity.
Mode of Action
This compound interacts with its target protein, DprE1, inhibiting its function . This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall and leading to the death of the bacteria.
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway. By inhibiting DprE1, it prevents the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption in the pathway leads to the death of the bacteria.
Result of Action
The molecular effect of this compound’s action is the inhibition of the DprE1 protein, disrupting the synthesis of arabinogalactan . On a cellular level, this leads to the compromise of the mycobacterial cell wall, resulting in the death of the bacteria.
Biochemical Analysis
Biochemical Properties
2,1-Benzothiazol-5-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific sites, leading to changes in protein conformation and activity. These interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, this compound affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and energy production . These cellular effects highlight the compound’s potential as a therapeutic agent in treating various diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, which leads to changes in metabolic pathways and cellular processes . The compound binds to the active sites of these enzymes, preventing their normal function and altering the biochemical reactions they catalyze. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for understanding the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings change over time, influenced by factors such as stability, degradation, and long-term cellular effects . The compound’s stability is crucial for its effectiveness in biochemical assays and therapeutic applications. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term studies have also revealed that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions . Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux by inhibiting key enzymes, leading to changes in the levels of metabolites and overall metabolic activity . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity . The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues . Understanding these transport mechanisms is critical for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function . The compound is directed to specific cellular compartments or organelles by targeting signals and post-translational modifications . These localization mechanisms are essential for understanding how the compound exerts its effects at the cellular level and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzothiazol-5-amine can be achieved through several methods. One common approach involves the reaction of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions. Another method includes the cyclization of thioamide or carbon dioxide in the presence of a catalyst . Additionally, microwave irradiation and one-pot multicomponent reactions have been employed to synthesize benzothiazole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,1-Benzothiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazole compounds .
Scientific Research Applications
2,1-Benzothiazol-5-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: Another isomer of benzothiazole with similar chemical properties but different biological activities.
1,2-Benzothiazole: This isomer also shares structural similarities but exhibits distinct reactivity and applications.
Uniqueness
2,1-Benzothiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for research and industrial use .
Properties
IUPAC Name |
2,1-benzothiazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-1-2-7-5(3-6)4-10-9-7/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHZGJYPGQCCJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSC=C2C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50698138 | |
Record name | 2,1-Benzothiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51253-66-8 | |
Record name | 2,1-Benzothiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50698138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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